![molecular formula C20H24N2O4S B2721307 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1706198-27-7](/img/structure/B2721307.png)
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide
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Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2002 by a team of researchers at the University of California, San Francisco, and has since been investigated for its ability to target a specific enzyme involved in the regulation of blood pressure.
Scientific Research Applications
Biocatalysis in Drug Metabolism
One study describes the use of biocatalysis for generating mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the potential for microbial-based systems in drug metabolism studies. This approach facilitated the structural characterization of drug metabolites, which is crucial for understanding drug action and metabolism (Zmijewski et al., 2006).
Nucleophilic Side Chains of Proteins
Another research explored the reactivity of N-Ethyl-5-phenylisoxazolium-3′-sulfonate with nucleophilic side chains of proteins. This study provides insights into the chemistry of sulfonamides and their interactions with biological molecules, highlighting their potential utility in biochemical research (Llamas et al., 1986).
HIV-1 Replication Inhibitors
Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified them as inhibitors of HIV-1 replication. Such studies underscore the therapeutic potential of sulfonamide derivatives in treating viral infections (Che et al., 2015).
Neurokinin-1 Receptor Antagonist
A study on a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the pharmaceutical applications of sulfonamide derivatives. This research highlights the relevance of these compounds in developing new medications (Harrison et al., 2001).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-8,13,19,23H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOKKOXFIQRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide |
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